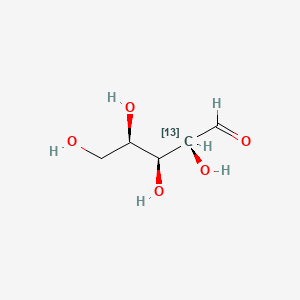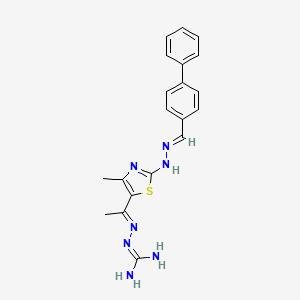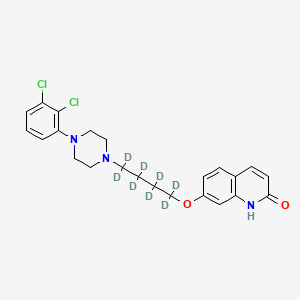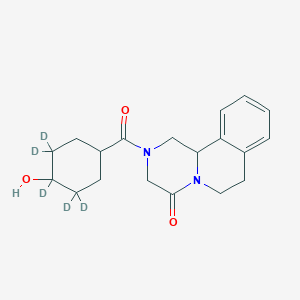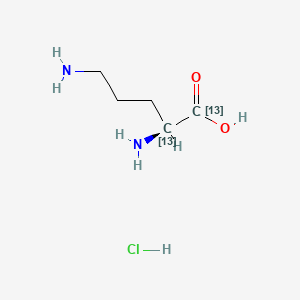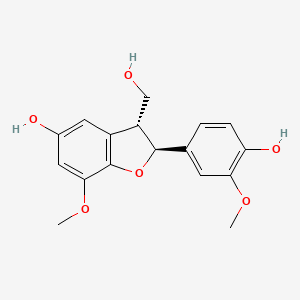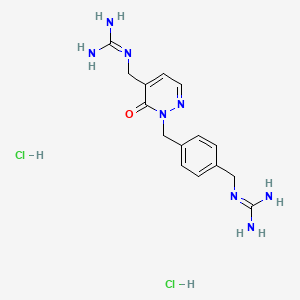
DNA crosslinker 1 (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DNA crosslinker 1 (dihydrochloride): is a potent DNA minor groove binder with a DNA binding affinity (Δ Tm) of 1.1 °C . This compound is primarily used in scientific research, particularly in the field of anticancer studies . Its ability to bind to the minor groove of DNA makes it a valuable tool for studying DNA interactions and developing potential therapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DNA crosslinker 1 (dihydrochloride) involves the use of conventional crosslinking methods. One such method is the 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) crosslinking method . This method forms a covalently coupled phosphoramidated single-stranded DNA (ssDNA) conjugate . The reaction is typically carried out in buffers devoid of extraneous carboxyls or primary amines at physiological pH .
Industrial Production Methods: Industrial production of DNA crosslinker 1 (dihydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) with UV detection is common to determine the yield of conjugates . The enhanced EDC/NHS method is often employed to form a more stable intermediate prior to amination .
化学反応の分析
Types of Reactions: DNA crosslinker 1 (dihydrochloride) primarily undergoes crosslinking reactions. These reactions involve the formation of covalent bonds between DNA strands, enhancing the stability and specificity of DNA interactions .
Common Reagents and Conditions: The crosslinking reactions typically use reagents such as EDC and sulfo-N-hydroxysuccinimide (sulfo-NHS ester) . The reactions are carried out under physiological pH conditions to ensure optimal crosslinking efficiency .
Major Products: The major products of these reactions are covalently linked DNA strands, which exhibit enhanced stability and binding affinity .
科学的研究の応用
Chemistry: In chemistry, DNA crosslinker 1 (dihydrochloride) is used to study DNA interactions and develop new crosslinking strategies . It is also employed in the synthesis of DNA-based bioconjugates .
Biology: In biology, this compound is used to investigate the mechanisms of DNA binding and crosslinking . It is also utilized in the development of DNA-based sensors and probes .
Medicine: In medicine, DNA crosslinker 1 (dihydrochloride) is explored for its potential anticancer properties . Its ability to bind to the minor groove of DNA makes it a promising candidate for developing new anticancer therapies .
Industry: In industry, this compound is used in the production of DNA-based materials and devices . It is also employed in the development of new diagnostic tools and therapeutic agents .
作用機序
DNA crosslinker 1 (dihydrochloride) exerts its effects by binding to the minor groove of DNA . This binding increases the stability of the DNA structure and enhances its binding affinity . The compound interacts with specific DNA sequences, forming covalent bonds that crosslink the DNA strands . This crosslinking inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC): A commonly used crosslinker in DNA conjugation.
Dimethyl suberimidate dihydrochloride (DMS): Another crosslinker used in DNA extraction and conjugation.
Uniqueness: DNA crosslinker 1 (dihydrochloride) is unique due to its high binding affinity for the minor groove of DNA and its potent anticancer properties . Unlike other crosslinkers, it forms highly stable covalent bonds with DNA, making it a valuable tool for studying DNA interactions and developing therapeutic agents .
特性
分子式 |
C15H22Cl2N8O |
|---|---|
分子量 |
401.3 g/mol |
IUPAC名 |
2-[[4-[[5-[(diaminomethylideneamino)methyl]-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C15H20N8O.2ClH/c16-14(17)20-7-10-1-3-11(4-2-10)9-23-13(24)12(5-6-22-23)8-21-15(18)19;;/h1-6H,7-9H2,(H4,16,17,20)(H4,18,19,21);2*1H |
InChIキー |
WVCNOKXJAKGIOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN=C(N)N)CN2C(=O)C(=CC=N2)CN=C(N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


